molecular formula C10H13B B1281115 (1-Bromo-2-methylpropyl)benzene CAS No. 57181-82-5

(1-Bromo-2-methylpropyl)benzene

Cat. No.: B1281115
CAS No.: 57181-82-5
M. Wt: 213.11 g/mol
InChI Key: RHGAFWACIZXDNF-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropyl)benzene, also known as 1-bromo-2-(1-methylpropyl)benzene, is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene where a bromine atom is attached to the benzene ring along with a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: (1-Bromo-2-methylpropyl)benzene can be synthesized through several methods. One common method involves the bromination of 2-methylpropylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction typically occurs under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions. The process is optimized for high yield and purity, with careful control of temperature and reaction time to prevent over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions: (1-Bromo-2-methylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of 2-methylpropylbenzene.

Scientific Research Applications

(1-Bromo-2-methylpropyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in cross-coupling reactions to form carbon-carbon bonds.

    Biology: May be used in the synthesis of biologically active compounds for research purposes.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Bromo-2-methylpropyl)benzene in chemical reactions involves the reactivity of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile, facilitated by the presence of a catalyst. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

    Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.

    2-Methylpropylbenzene: Lacks the bromine atom, making it less reactive in substitution reactions.

    Chlorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: (1-Bromo-2-methylpropyl)benzene is unique due to the presence of both a bromine atom and a 2-methylpropyl group, which allows it to participate in a wider range of chemical reactions compared to simpler benzene derivatives.

Properties

IUPAC Name

(1-bromo-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGAFWACIZXDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507476
Record name (1-Bromo-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57181-82-5
Record name (1-Bromo-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromo-2-methylpropyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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